molecular formula C10H15O3P B156314 Diethyl phenylphosphonate CAS No. 1754-49-0

Diethyl phenylphosphonate

Cat. No. B156314
Key on ui cas rn: 1754-49-0
M. Wt: 214.2 g/mol
InChI Key: VZEGPPPCKHRYGO-UHFFFAOYSA-N
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Patent
US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with palladium(II) acetate (1.4 mg, 0.00637 mmol, 0.02 equivalents), 8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane (3.6 mg, 0.00764 mmol, 0.024 equivalents) and ethanol (0.64 mL). To the slurry were added triethylamine (67 μL, 0.478 mmol, 1.5 equivalents), bromobenzene (34 μL, 0.318 mmol, 1 equivalent) and diethylphosphite (49 μL, 0.382 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 80° C. After 24 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL), followed by washing of the filter cake with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield of 59% was measured versus commercially available diethyl phenylphosphonate.
Quantity
67 μL
Type
reactant
Reaction Step One
Quantity
34 μL
Type
reactant
Reaction Step One
Quantity
49 μL
Type
reactant
Reaction Step One
Name
8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
3.6 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mg
Type
catalyst
Reaction Step Two
Quantity
0.64 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1P1C(C)(C)CC2(OCCO2)CC1(C)C.C(N(CC)CC)C.Br[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1.[CH2:49]([O:51][P:52]([O-:56])[O:53][CH2:54][CH3:55])[CH3:50]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)C>[C:43]1([P:52](=[O:56])([O:53][CH2:54][CH3:55])[O:51][CH2:49][CH3:50])[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
67 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
34 μL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
49 μL
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Step Two
Name
8-(1,1′-binaphthyl-2-yl)-7,7,9,9-tetramethyl-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
3.6 mg
Type
reactant
Smiles
C1(=C(C=CC2=CC=CC=C12)P1C(CC2(OCCO2)CC1(C)C)(C)C)C1=CC=CC2=CC=CC=C12
Name
Quantity
1.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.64 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
the vial was removed from the heating block
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with tetrahydrofuran (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered into a tared 125-mL Erlenmeyer flask
WASH
Type
WASH
Details
The vial was rinsed with tetrahydrofuran (5×1 mL)
WASH
Type
WASH
Details
by washing of the filter cake with tetrahydrofuran (5 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)P(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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